![molecular formula C16H18N2O5S B11165410 (2S)-({[4-(acetylamino)phenyl]sulfonyl}amino)(cyclohexa-1,4-dien-1-yl)ethanoic acid](/img/structure/B11165410.png)
(2S)-({[4-(acetylamino)phenyl]sulfonyl}amino)(cyclohexa-1,4-dien-1-yl)ethanoic acid
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Overview
Description
({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)(CYCLOHEXA-1,4-DIEN-1-YL)ACETIC ACID is a complex organic compound with the molecular formula C10H12N2O5S . This compound is known for its unique structure, which includes an acetylamino group, a sulfonyl group, and a cyclohexa-1,4-dien-1-yl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)(CYCLOHEXA-1,4-DIEN-1-YL)ACETIC ACID involves several steps. One common method includes the reaction of 4-acetylaminobenzenesulfonyl chloride with cyclohexa-1,4-diene in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)(CYCLOHEXA-1,4-DIEN-1-YL)ACETIC ACID is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)(CYCLOHEXA-1,4-DIEN-1-YL)ACETIC ACID involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are key functional groups that participate in binding and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(Acetylamino)phenylsulfonylamino)benzoic acid: This compound has a similar structure but includes a benzoic acid moiety instead of the cyclohexa-1,4-dien-1-yl group.
N-{4-[(acetylamino)sulfonyl]phenyl}acetamide: This compound is structurally related but lacks the cyclohexa-1,4-dien-1-yl group.
The uniqueness of ({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)(CYCLOHEXA-1,4-DIEN-1-YL)ACETIC ACID lies in its combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C16H18N2O5S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-2-cyclohexa-1,4-dien-1-ylacetic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-3,6-10,15,18H,4-5H2,1H3,(H,17,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
QMDBQVQYGMXFKS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CCC=CC2)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CCC=CC2)C(=O)O |
Origin of Product |
United States |
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